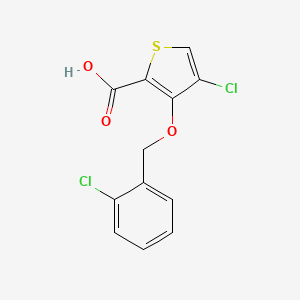
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms, one on the benzyl group and the other on the thiophene ring, as well as a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the thiophene ring reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid: Similar structure but with a different position of the chlorine atom on the benzyl group.
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid: Lacks the chlorine atom on the thiophene ring.
Uniqueness
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of both chlorine atoms and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H8Cl2O3S |
|---|---|
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
4-chloro-3-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-4-2-1-3-7(8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16) |
InChI-Schlüssel |
HMNULMUVGLDMLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(SC=C2Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



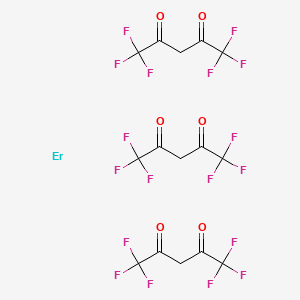
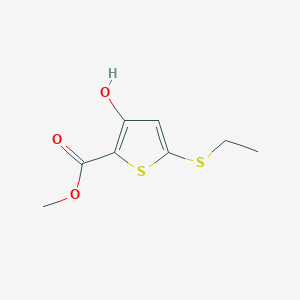
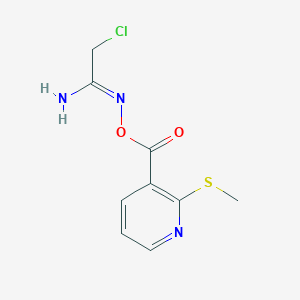
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
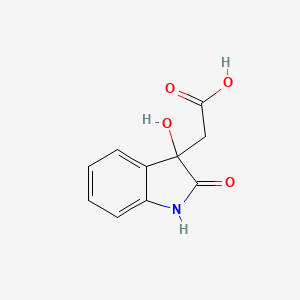



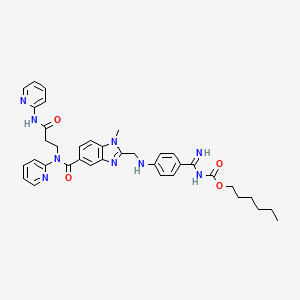
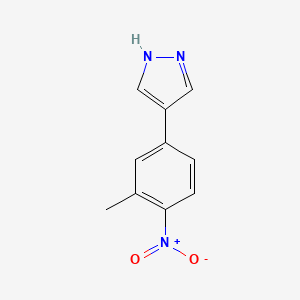
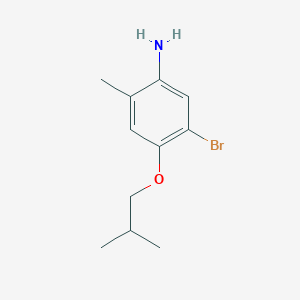
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)
